molecular formula C10H7BrF2O B13696176 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one

7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13696176
M. Wt: 261.06 g/mol
InChI Key: VVROLPYGCCHOMW-UHFFFAOYSA-N
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Description

7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Bromination: Introduction of a bromine atom into the naphthalene ring.

    Fluorination: Introduction of fluorine atoms, often through electrophilic fluorination reactions.

    Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve large-scale bromination and fluorination processes, often using specialized equipment to handle the reactive intermediates and ensure high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,2-difluoro-1-tetralone: Similar structure with slight variations in substituents.

    7-Bromo-2,2-difluoro-3,4-dihydro-1-naphthalenone: Another closely related compound with different functional groups.

Uniqueness

7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of bromine and fluorine atoms, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H7BrF2O

Molecular Weight

261.06 g/mol

IUPAC Name

7-bromo-2,2-difluoro-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C10H7BrF2O/c11-7-2-1-6-3-4-10(12,13)9(14)8(6)5-7/h1-2,5H,3-4H2

InChI Key

VVROLPYGCCHOMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=C1C=CC(=C2)Br)(F)F

Origin of Product

United States

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